Naphthol Yellow S

Description

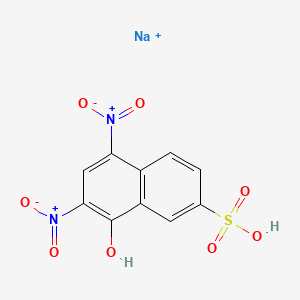

Structure

3D Structure of Parent

Properties

CAS No. |

846-70-8 |

|---|---|

Molecular Formula |

C10H6N2NaO8S |

Molecular Weight |

337.22 g/mol |

IUPAC Name |

disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H6N2O8S.Na/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20); |

InChI Key |

SFGIZTRJPUUUPG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

846-70-8 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

483-84-1 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,4-dinitro-1-naphthol-7-sulfonic acid disodium salt naphthol yellow naphthol yellow S naphthol yellow, aluminum salt (3:2) naphthol yellow, barium salt (1:1) naphthol yellow, dipotassium salt naphthol yellow, disodium salt naphthol yellow, monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Naphthol Yellow S

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Naphthol Yellow S, also known as Acid Yellow 1. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the core chemical pathways, detailed experimental protocols, and methods for purification and analysis, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a nitro dye historically used as a food colorant and currently employed in various industrial and biological staining applications.[1][2] Its chemical structure is the disodium salt of 5,7-dinitro-8-hydroxynaphthalene-2-sulfonic acid.[1] The synthesis of this compound involves the nitration of a sulfonated naphthol precursor. This guide details the chemical reactions and purification strategies necessary to obtain a high-purity final product.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nitration of a pre-sulfonated naphthol derivative. The reaction introduces two nitro groups onto the naphthalene ring system.

Synthesis Pathway

The synthesis is a multi-step process that begins with the sulfonation of 1-naphthol, followed by nitration. The presence of sulfonic acid groups directs the position of the subsequent nitration. The overall reaction scheme is depicted below.

Caption: Synthesis pathway of this compound from 1-naphthol.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method for the preparation of nitro dyes from naphthol derivatives.[3][4]

Materials:

-

1-Naphthol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Beakers

-

Erlenmeyer flask

-

Stirring rod

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Sulfonation of 1-Naphthol:

-

In a fume hood, carefully add 10 g of 1-naphthol to a 100 mL beaker.

-

Slowly, and with constant stirring, add 20 mL of concentrated sulfuric acid.

-

Gently heat the mixture on a hot plate to approximately 60-70°C for about 15-20 minutes, or until the 1-naphthol has completely dissolved and the solution becomes a dark amber color.

-

Allow the mixture to cool to room temperature, then carefully pour it into 100 mL of cold water. The sulfonated intermediate should dissolve.

-

-

Nitration:

-

Cool the solution of the naphthol sulfonic acid derivative in an ice bath to below 10°C.

-

Slowly add 10 mL of concentrated nitric acid dropwise while maintaining the low temperature and stirring continuously. The color of the solution will change, and a yellow precipitate of this compound (in its acidic form) should begin to form.[4]

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

-

Isolation and Conversion to the Disodium Salt:

-

Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold water to remove excess acid.

-

Suspend the crude this compound acid in 100 mL of water and carefully add a 2M sodium hydroxide solution dropwise until the solid dissolves and the pH is neutral to slightly alkaline. This converts the acidic form to the more soluble disodium salt.[1]

-

The resulting solution contains the crude disodium salt of this compound.

-

Purification of this compound

Purification is crucial to remove unreacted starting materials, by-products from side reactions, and other impurities. Recrystallization is the most common and effective method for purifying this compound.[1]

Purification Workflow

The general workflow for the purification of this compound involves dissolving the crude product in a suitable solvent, removing insoluble impurities, crystallizing the product, and then isolating and drying the pure crystals.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Recrystallization of this compound (Disodium Salt)

Materials:

-

Crude this compound (disodium salt solution or solid)

-

Distilled Water or Ethanol

-

Beaker

-

Hot plate

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Vacuum desiccator

Procedure:

-

Solvent Selection and Dissolution:

-

Transfer the crude this compound solution to a beaker. If starting with a solid, dissolve it in a minimal amount of hot distilled water or ethanol.[1] this compound is soluble in hot water and slightly soluble in alcohol.[3]

-

Heat the solution gently on a hot plate until all the solid has dissolved. If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered to decolorize it.[5]

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once at room temperature, place the beaker in an ice bath to maximize the precipitation of the purified this compound crystals.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining impurities in the mother liquor.

-

Dry the purified this compound crystals in a vacuum desiccator to a constant weight.[1]

-

Quantitative Data

The following table summarizes the key quantitative data for this compound. Note that specific reaction yields can vary significantly based on the precise reaction conditions and scale.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₄N₂Na₂O₈S | [3] |

| Molecular Weight | 358.19 g/mol | [3] |

| Appearance | Light yellow to greenish-yellow powder | [1][3] |

| Solubility in Water | 8 g / 100 mL at 0°C | [3] |

| Melting Point (Free Acid) | 150°C (from dilute HCl) | [1] |

Conclusion

The synthesis and purification of this compound are well-established procedures in organic chemistry. The synthesis relies on the electrophilic nitration of a sulfonated naphthol, and the product can be effectively purified by recrystallization. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale preparation of this compound. For optimal results, careful control of reaction temperature and purification steps is essential. Further analytical techniques such as HPLC and spectroscopy can be employed to confirm the purity of the final product.[6]

References

Naphthol Yellow S as a Protein Stain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol Yellow S (NYS), a monoazo dye, serves as a valuable tool in biological and biochemical research for the staining and quantification of proteins. Its utility stems from its ability to bind to proteins through a combination of electrostatic and other non-covalent interactions, resulting in a distinct yellow color. This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a protein stain. It delves into the physicochemical principles governing its interaction with proteins, summarizes key quantitative data, and provides detailed experimental protocols for its application in histology and a proposed framework for its use in polyacrylamide gel electrophoresis.

Core Mechanism of Action

This compound, with its chemical name 2,4-Dinitro-1-naphthol-7-sulfonic acid sodium salt, is an anionic dye.[1] Its primary mechanism of action as a protein stain is rooted in the electrostatic attraction between the negatively charged sulfonate group of the dye and positively charged functional groups on the protein surface. This interaction is highly dependent on the pH of the staining solution.

At an acidic pH (optimally around 2.8), the carboxyl groups of acidic amino acids (aspartic acid and glutamic acid) are protonated and uncharged, while the basic amino acids—lysine, arginine, and histidine—carry a net positive charge on their side chains.[2][3] This creates a favorable electrostatic environment for the binding of the anionic this compound dye.

Beyond simple electrostatic interactions, hydrogen bonding and van der Waals forces also contribute to the stability of the this compound-protein complex.[4][5] Studies on the binding of NYS to proteins like pepsin and lysozyme have indicated the role of these forces in the interaction.[4][5] Furthermore, hydrophobic interactions may also play a part, particularly with nonpolar residues in the vicinity of the binding site.

The binding of this compound to proteins can lead to a quenching of the protein's intrinsic fluorescence, a phenomenon that can be utilized in binding studies. The intensity of the yellow color developed is proportional to the amount of bound dye, which, under controlled conditions, correlates with the total protein concentration. This quantitative aspect makes this compound a useful tool for cytophotometry and other protein quantification assays.

Figure 1. Primary interaction forces between this compound and proteins.

Quantitative Data

The quantitative application of this compound relies on its binding characteristics and spectral properties. The following tables summarize key quantitative data gathered from various studies.

Table 1: Binding Parameters of this compound with Proteins

| Protein | Method | Binding Constant (Ka) (M⁻¹) | Number of Binding Sites (n) |

| Trypsin | Fluorescence Spectroscopy | 1.14 x 10⁴ | ~0.883 |

| Pepsin | Fluorescence Spectroscopy | Determined at various temperatures | Not specified in abstract |

Table 2: Spectrophotometric Properties of this compound

| Parameter | Value | Conditions |

| Absorption Maximum (λmax) | ~428 nm and ~392 nm | In water |

| Molar Absorptivity (ε) of NYS | E(1%, 1 cm) ~275-425 at 428 nm | In water |

| Optimal pH for Staining | 2.8 | For quantitative cytochemistry |

Experimental Protocols

This compound is a versatile stain applicable in various experimental contexts, most notably in histology and potentially in gel electrophoresis.

Histological Staining: Periodic Acid-Schiff (PAS) and this compound Method

This method is employed for the simultaneous visualization of carbohydrates (stained purplish-red by PAS) and proteins (stained yellow by this compound) in tissue sections.[6]

Materials:

-

Periodic Acid Solution (PAS Dye Solution B)

-

Schiff's Reagent (PAS Dye Solution A)

-

This compound Staining Solution (e.g., 1% w/v in 1% acetic acid)

-

Distilled water

-

Ethanol (absolute)

-

Xylene

-

Neutral mounting medium

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Periodic Acid Oxidation: Immerse slides in Periodic Acid Solution for 10 minutes.

-

Rinsing: Rinse gently in three changes of distilled water for 10 seconds each.

-

Schiff's Reagent: Immerse slides in Schiff's Reagent for 20-30 minutes in the dark.

-

Washing: Wash in running tap water for 5 minutes. At this stage, cell walls and starch granules should appear purplish-red.

-

This compound Staining: Immerse slides in this compound solution for 5 minutes.

-

Rinsing and Dehydration: Briefly rinse with distilled water (2 seconds) and then rapidly dehydrate through three changes of absolute ethanol (3 seconds, 5 seconds, and 30 seconds, respectively).

-

Clearing and Mounting: Clear the sections in xylene for 5 minutes and mount with a neutral mounting medium.

Figure 2. Workflow for PAS and this compound histological staining.

Proposed Protocol for Staining of Proteins in Polyacrylamide Gels

While not a commonly cited application, this compound can theoretically be used to stain proteins in polyacrylamide gels (e.g., SDS-PAGE). The following is a proposed protocol based on the general principles of protein gel staining. Optimization may be required for specific applications.

Materials:

-

Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in water

-

This compound Staining Solution: 0.1% (w/v) this compound in 1% (v/v) acetic acid

-

Destaining Solution: 10% (v/v) acetic acid in water

-

Deionized water

Protocol:

-

Fixation: After electrophoresis, place the gel in the Fixing Solution and incubate for at least 1 hour with gentle agitation. This step removes SDS and fixes the proteins within the gel matrix.

-

Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this wash step twice more.

-

Staining: Immerse the gel in the this compound Staining Solution and incubate for 30-60 minutes with gentle agitation.

-

Destaining: Transfer the gel to the Destaining Solution and agitate gently. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a pale yellow or clear background.

-

Storage: The destained gel can be stored in deionized water or a solution of 1% acetic acid.

Quantitative Analysis Workflow

The absorbance of the this compound-protein complex can be measured for quantitative analysis, particularly in cytophotometry.

References

- 1. scbt.com [scbt.com]

- 2. Adaptation of the this compound staining for objects with high protein content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative cytochemistry of nuclear and cytoplasmic proteins using the this compound and dinitrofluorobenzene staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. whservicebio.com [whservicebio.com]

An In-depth Technical Guide to the Solubility and Stability of Naphthol Yellow S in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Naphthol Yellow S, a nitroaromatic dye, in a range of common laboratory solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the handling, formulation, and analysis of this compound.

Executive Summary

This compound, a disodium salt of 2,4-dinitro-1-naphthol-7-sulfonic acid, is a synthetic dye with applications in various scientific fields. A thorough understanding of its solubility and stability in different solvent systems is crucial for its effective use in research and development. This guide details the solubility profile of this compound in water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. Furthermore, it explores the stability of the compound, with a focus on potential degradation pathways and the establishment of a stability-indicating analytical method. Detailed experimental protocols for determining solubility and assessing stability are also provided to ensure accurate and reproducible results.

Solubility of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications. The solubility of this compound is influenced by the polarity of the solvent and its ability to interact with the sulfonate and nitro groups of the molecule.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in different solvents.

| Solvent | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature (°C) | Reference |

| Water | 80 | 80 | 0.223 | 25 | [1][2] |

| Ethanol | 80 | 80 | 0.223 | 25 | [1][2] |

| Methanol:Water (1:1) | 50 | 50 | 0.139 | Not Specified | [3] |

| Methanol | Slightly Soluble | - | - | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | - | Not Specified | [4] |

| Acetonitrile | Slightly Soluble | - | - | Not Specified | [4] |

| Acetone | Insoluble | - | - | Not Specified | - |

Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given solvent using the equilibrium saturation method followed by UV-Vis spectrophotometric analysis.

Materials:

-

This compound (analytical standard)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) and transfer it to a scintillation vial.

-

Add a known volume of the solvent of interest (e.g., 5 mL).

-

Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any remaining particulate matter.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (approximately 428 nm).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered supernatant from the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Stability of this compound

The stability of this compound is a critical consideration for its storage and use in experimental settings. Degradation can be influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

General Stability Profile

This compound is generally considered stable under standard laboratory conditions when protected from light and strong oxidizing agents[4]. The molecule's aromatic structure and the presence of electron-withdrawing nitro groups contribute to its relative stability. However, under forcing conditions, degradation can occur.

Potential Degradation Pathways

The primary degradation pathways for nitroaromatic compounds like this compound include:

-

Photodegradation: Exposure to UV or visible light can lead to the excitation of the nitro groups, potentially leading to cleavage of the aromatic ring or other photochemical reactions.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the loss of the nitro and sulfonate groups.

-

Oxidative Degradation: Strong oxidizing agents can attack the aromatic ring, leading to the formation of various oxidation products.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions may affect the stability of the sulfonate group.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products. This protocol outlines the development and implementation of such a method.

Instrumentation and Materials:

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Buffers (e.g., phosphate or acetate buffer)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 105 °C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

HPLC Method Development and Validation:

-

Mobile Phase Selection: Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of the parent this compound peak from all degradation product peaks. The PDA detector is crucial for assessing peak purity.

-

Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

-

-

Analysis of Stability Samples:

-

Prepare solutions of this compound in the desired solvents (water, ethanol, methanol, DMSO, acetone).

-

Store the solutions under various conditions (e.g., different temperatures, protected from light vs. exposed to light).

-

At predetermined time points, withdraw aliquots of the solutions and analyze them using the validated stability-indicating HPLC method.

-

Quantify the amount of this compound remaining and identify and quantify any major degradation products.

-

Visualization of Experimental Workflows

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in various solvents. While quantitative solubility data is available for aqueous and ethanolic solutions, further experimental determination is recommended for other organic solvents to obtain precise values. The provided experimental protocols for solubility and stability assessment offer a robust framework for researchers to generate reliable data. A validated stability-indicating HPLC method is paramount for accurate quantification and for understanding the degradation profile of this compound under different stress conditions. The logical workflow presented visually outlines the necessary steps for a thorough characterization of this compound. By following the methodologies outlined in this guide, researchers and scientists can ensure the quality and reliability of their work involving this compound.

References

An In-depth Technical Guide to the Historical Applications of Naphthol Yellow S in Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Yellow S, also known as Acid Yellow 1 and Food Yellow 1, is an organic sodium salt derived from 1-naphthol.[1][2] Historically, this vibrant yellow dye has found diverse applications across various scientific disciplines, serving as a valuable tool in histology, protein chemistry, and as a reagent in several analytical techniques. This guide provides a comprehensive overview of the historical scientific uses of this compound, with a focus on its technical applications, experimental protocols, and the underlying chemical principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in scientific research.

| Property | Value | Reference |

| Synonyms | Acid Yellow 1, C.I. 10316, 5,7-Dinitro-8-hydroxy-2-naphthalenesulfonic acid, disodium salt | [3] |

| Molecular Formula | C₁₀H₄N₂Na₂O₈S | |

| Molecular Weight | 358.19 g/mol | |

| Appearance | Yellow-orange powder | [3][4] |

| Solubility | Slightly soluble in water | [4] |

| Absorption Maxima (in water) | ~428 nm and ~392 nm | [5] |

Applications in Histology

This compound has been historically employed as a versatile stain in histology, primarily as a cytoplasmic counterstain and for the specific visualization of certain cellular components. Its anionic nature allows it to bind to positively charged proteins in tissues.

Pneumocystis carinii Staining

This compound is a key component of stain kits designed for the histological visualization of Pneumocystis jirovecii (formerly P. carinii), an opportunistic fungal pathogen. In these protocols, it serves as a counterstain to provide contrast to the stained microorganisms.

Experimental Protocol: Pneumocystis Staining

This protocol is adapted from commercially available kits.

Reagents:

-

Periodic Acid Solution

-

Schiff Reagent

-

This compound Solution

-

Hematoxylin Solution (e.g., Mayer's)

Procedure:

-

Deparaffinize and hydrate tissue sections to distilled water.

-

Oxidize in Periodic Acid Solution for 5 minutes.

-

Rinse in distilled water.

-

Place in Schiff Reagent for 15-20 minutes.

-

Wash in running tap water for 5-10 minutes to allow the color to develop.

-

Counterstain with this compound Solution for 2 minutes.

-

Rinse in distilled water.

-

Stain nuclei with Hematoxylin Solution for 1 minute.

-

Wash in running tap water for 1-2 minutes.

-

Differentiate in acid alcohol if necessary.

-

Blue in running tap water or a bluing agent.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Pneumocystis jirovecii cysts: Pink to red

-

Nuclei: Blue

-

Background (including erythrocytes): Yellow

Shoobridge's Polychrome Staining Method

This compound was recommended by Shoobridge as a staining "primer" in his polychrome staining method.[5] This technique is designed to differentiate various tissue components, such as collagen and muscle, through a sequence of acidic dyes.

Experimental Protocol: Shoobridge's Polychrome Stain

Reagents:

-

This compound Primer (0.5g this compound in 100ml of 1% acetic acid)

-

Weigert's Iron Hematoxylin

-

Acid Fuchsin Solution

-

Phosphomolybdic Acid Solution

-

Aniline Blue Solution

Procedure:

-

Deparaffinize and hydrate sections to distilled water.

-

Stain nuclei with Weigert's Iron Hematoxylin for 10 minutes and differentiate in acid alcohol. Blue in running tap water.

-

Rinse in distilled water.

-

Stain with the this compound primer for 5 minutes.

-

Wash in distilled water.

-

Stain with Acid Fuchsin Solution for 5 minutes.

-

Rinse in distilled water.

-

Treat with Phosphomolybdic Acid Solution for 5 minutes.

-

Rinse in distilled water.

-

Stain with Aniline Blue Solution for 5 minutes.

-

Rinse, dehydrate, clear, and mount.

Expected Results:

-

Nuclei: Black

-

Muscle, Cytoplasm, Keratin: Red

-

Collagen: Blue

-

Erythrocytes: Yellow

References

Naphthol Yellow S (CAS 846-70-8): A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of Naphthol Yellow S (CAS 846-70-8) for researchers, scientists, and drug development professionals. The information presented herein is curated to offer a detailed understanding of its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound, also known as Acid Yellow 1, is a nitro dye widely utilized in histology and various industrial applications.[1] It is the disodium salt of 5,7-dinitro-8-hydroxynaphthalene-2-sulfonic acid.[2]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 846-70-8 | [3][4][5] |

| Molecular Formula | C₁₀H₄N₂Na₂O₈S | [3][5][6] |

| Molecular Weight | 358.19 g/mol | [3][4][5][6] |

| Appearance | Light yellow to yellow and light orange to orange powder.[3] | [3] |

| Melting Point | >300°C | [2] |

| Solubility | Soluble in water, slightly soluble in alcohol. Solubility in water at 0°C is 8%. | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[7] | [7] |

Spectral Data

| Spectral Property | Wavelength (nm) | Source(s) |

| Absorbance Peak | 195 | [8] |

| Absorbance Maxima (λmax) | ~392 and ~428 | [5] |

| Absorbance Maximum (λmax) in Water | 427-431 and 390-394 | [9] |

| Absorbance in Histological Applications | 444 | [6] |

Mechanism of Action and Applications

This compound is an acidic dye primarily used as a stain for basic groups of proteins, forming a this compound-protein complex under acidic conditions.[10] This electrostatic interaction allows for the visualization and quantification of proteins in various biological samples.

Its primary applications include:

-

Histology and Cytology: It is used for staining proteins in tissue sections and cell preparations.[5] It is often used in combination with other stains, such as the Periodic acid-Schiff (PAS) stain for carbohydrates and the Feulgen stain for DNA, to provide a differential staining of cellular components.[4]

-

Microscopy: It serves as a general stain in various microscopic techniques.[3]

-

Analytical Chemistry: It is used as an analytical reference standard in chromatography for the determination of this compound in foodstuffs, beverages, and wastewater.[4][11]

-

Industrial Dyes: It is also employed in the dyeing of wool, polyamide fibers, paper, and in the formulation of printing inks and cosmetics.[10]

Experimental Protocols

Protocol 1: PAS and this compound Staining for Plant Tissue

This protocol is designed for the simultaneous visualization of starch grains and proteins in plant tissues.[4]

Materials:

-

Paraffin-embedded plant tissue sections

-

PAS dye solution A

-

PAS dye solution B

-

This compound dye solution

-

Distilled water

-

Absolute ethanol

-

Xylene

-

Neutral gum

Procedure:

-

Deparaffinization and Rehydration: Dewax the paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

PAS Staining (Carbohydrates):

-

Immerse the slides in PAS dye solution B for 10 minutes.

-

Rinse with three changes of pure water for 10 seconds each.

-

Immerse in PAS dye solution A (at room temperature) for 20-30 minutes in the dark.

-

Wash with running water for 5 minutes. At this stage, the cell walls and starch granules should appear purple-red under a microscope.

-

-

This compound Staining (Proteins):

-

Immerse the slides in the this compound dye solution for 5 minutes.

-

Quickly wash with distilled water for 2 seconds.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate through three changes of absolute ethanol for 3 seconds, 5 seconds, and 30 seconds, respectively.

-

Clear the sections in xylene for 5 minutes.

-

Mount with neutral gum.

-

Expected Results:

-

Starch granules: Purplish-red

-

Cell walls: Purplish-red

-

Proteins: Yellow

Protocol 2: General Protein Staining for Histology

This generalized protocol is based on the principle of electrostatic binding of this compound to proteins at an acidic pH.

Materials:

-

Fixed tissue sections or cell smears

-

This compound staining solution (e.g., 0.1% w/v in 1% acetic acid)

-

1% Acetic acid solution (differentiating solution)

-

Distilled water

-

Ethanol (graded series)

-

Xylene or other clearing agent

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for tissue sections): Dewax sections in xylene and rehydrate through a graded ethanol series to distilled water. For cell smears, proceed from fixation to distilled water.

-

Staining: Immerse slides in the this compound staining solution for 5-10 minutes.

-

Differentiation: Briefly rinse the slides in 1% acetic acid to remove excess stain. The duration of this step may need to be optimized based on the tissue type and desired staining intensity.

-

Washing: Wash the slides in distilled water to stop the differentiation process.

-

Dehydration: Dehydrate the slides through a graded series of ethanol.

-

Clearing: Clear the slides in xylene or a suitable substitute.

-

Mounting: Coverslip the slides using a compatible mounting medium.

Expected Results:

-

Proteins with basic groups will be stained in varying shades of yellow.

Visualizations

Mechanism of this compound Protein Staining

The following diagram illustrates the electrostatic interaction between the anionic this compound dye and the cationic basic amino acid residues of a protein at an acidic pH.

Caption: this compound staining mechanism.

Experimental Workflow for Histological Staining

The following diagram outlines the general workflow for staining biological samples with this compound.

Caption: General experimental workflow for this compound staining.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[12] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[12] The compound should be stored in a dry, cool, and well-ventilated place, away from heat and strong oxidizing agents.[7][12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Effect of this compound as a food dye on the lysozyme structure and its mechanisms of action [ouci.dntb.gov.ua]

- 2. This compound (CHEBI:87219) [ebi.ac.uk]

- 3. Adaptation of the this compound staining for objects with high protein content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. whservicebio.com [whservicebio.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. stainsfile.com [stainsfile.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 846-70-8 [chemicalbook.com]

- 11. Quantitative cytochemistry of nuclear and cytoplasmic proteins using the this compound and dinitrofluorobenzene staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safe Handling and Disposal of Naphthol Yellow S in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for Naphthol Yellow S (also known as Acid Yellow 1, C.I. 10316) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a synthetic dye used in various applications, including as a histology stain and in the manufacturing of inks and textiles.[1][2] It is a greenish-yellow powder that is soluble in water.[1][2][3]

| Property | Value | Reference |

| CAS Number | 846-70-8 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₄N₂Na₂O₈S | [3][4][5][7][8] |

| Molecular Weight | 358.19 g/mol | [3][5][7][8] |

| Appearance | Greenish-yellow to yellow-orange powder | [1][2][3][4][5] |

| Odor | Odorless | [4][5] |

| Solubility | Soluble in water, slightly soluble in ethanol | [2] |

| Melting Point | >300 °C | [8] |

| Flash Point | > 91 °C / > 195.8 °F | [4][5] |

| Stability | Stable under normal conditions | [5][8] |

Hazard Identification and Toxicology

This compound is considered a hazardous substance.[1] It can cause harm through inhalation, skin contact, and ingestion.[1] The primary health risks include:

-

Skin Sensitization: May cause an allergic skin reaction.[6] Contaminated work clothing should not be allowed out of the workplace.[6]

-

Eye and Skin Irritation: It is irritating to the eyes, respiratory system, and skin.[1]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

-

Ingestion: Accidental ingestion may be harmful.[1]

-

Methemoglobinemia: The substance and/or its metabolites may bind to hemoglobin, inhibiting the normal uptake of oxygen.[1]

GHS Hazard Statements: H317, H373[6][7][9]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical goggles.[1][6] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., PVC).[1] It is recommended to use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged contact and a class of 3 or higher (breakthrough time > 60 minutes) for brief contact.[1]

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][5][6] For major spills, full-body protective clothing may be necessary.[1]

-

Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary for handling small quantities.[4][5] However, if dust is generated, a NIOSH-approved respirator should be used.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Do not eat, drink, or smoke when handling the chemical.[1][10]

-

Wash hands thoroughly with soap and water after handling.[1][6][10]

-

Work clothes should be laundered separately.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[4][5][6][10]

-

Avoid contact with strong oxidizing agents and strong bases.[1][5][8][11]

Experimental Protocols

Protocol 1: General Laboratory Handling Workflow

This protocol outlines the standard operating procedure for handling this compound from receipt to disposal.

Protocol 2: Spill Cleanup Procedure

Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.

Minor Spill (Solid):

-

Evacuate and Secure: Clear the area of personnel and restrict access.

-

Ventilate: Ensure the area is well-ventilated to avoid dust accumulation.

-

Don PPE: Wear appropriate PPE, including a respirator if dust is present.

-

Cleanup: Use dry cleanup procedures.[1] Gently sweep or scoop the solid material and place it into a suitable, labeled container for waste disposal.[1][4] Avoid generating dust.[1]

-

Decontaminate: Clean the spill area with soap and water.[12]

Major Spill (Solid):

-

Evacuate: Evacuate the area immediately and move upwind.[1]

-

Alert: Alert emergency responders and inform them of the location and nature of the hazard.[1]

-

Secure Area: Prevent entry to the spill area.

-

Cleanup (Trained Personnel Only): Only personnel with appropriate training and full-body protective clothing with breathing apparatus should perform the cleanup.[1]

-

Containment: Contain the spill using sand, earth, or vermiculite.[1]

-

Collection: Collect the spilled material into labeled containers for disposal.[1]

-

Decontamination: Wash the area and prevent runoff into drains.[1] Decontaminate all protective clothing and equipment before reuse.[1]

Disposal of this compound Waste

All waste containing this compound must be treated as hazardous waste.[13]

Disposal Protocol:

-

Waste Collection: Collect all this compound waste, including contaminated materials from spill cleanups, in a suitable, closed, and clearly labeled container.[1][6]

-

Labeling: The waste container must be labeled as hazardous waste, clearly identifying the contents as "this compound".

-

Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

-

Professional Disposal: Arrange for disposal through a certified hazardous waste disposal service.[13] Do not dispose of this compound down the drain or in regular trash.[13][14][15]

-

Empty Containers: Empty containers that held this compound should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13][15] After rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash.[13]

References

- 1. szabo-scandic.com [szabo-scandic.com]

- 2. This compound | 846-70-8 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 846-70-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.at [fishersci.at]

- 11. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 13. vumc.org [vumc.org]

- 14. documents.uow.edu.au [documents.uow.edu.au]

- 15. gla.ac.uk [gla.ac.uk]

An In-depth Technical Guide to Naphthol Yellow S: Synonyms, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Naphthol Yellow S, a versatile nitro dye with significant applications in biological and chemical research. This document details its alternative names, chemical and physical properties, and established experimental protocols for its use as a histological stain and biochemical reagent.

Core Concepts: Nomenclature and Synonyms

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial products. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing. The most common synonym is Acid Yellow 1 . Its systematic IUPAC name is disodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate.

Other notable alternative names include:

-

Flavianic acid disodium salt

-

2,4-Dinitro-1-naphthol-7-sulfonic acid disodium salt

-

C.I. 10316

-

Sulfur Yellow S

-

Citronin A

A comprehensive list of synonyms is provided in Table 1 for easy reference.

Quantitative Data and Physicochemical Properties

A summary of the key quantitative and physicochemical properties of this compound is presented in Table 2. This data is essential for the preparation of solutions and for understanding the behavior of the dye in various experimental conditions.

| Property | Value |

| CAS Number | 846-70-8 |

| Molecular Formula | C₁₀H₄N₂Na₂O₈S |

| Molecular Weight | 358.19 g/mol |

| Appearance | Yellow to orange powder |

| Melting Point | >300 °C |

| Solubility in Water | 8% |

| Solubility in Ethanol | 8% |

| UV-Vis Absorption Maxima | Approximately 392 nm and 428 nm in water |

Experimental Protocols in Research

This compound is a valuable tool in various research applications, primarily due to its ability to bind to proteins and its pH-dependent color change. Detailed methodologies for its key applications are provided below.

Histological Staining of Proteins in Animal Tissues

This compound is an acidic dye that binds to basic groups in proteins, making it an effective stain for total protein in histological sections. It is often used as a counterstain.

Protocol for this compound Staining of Animal Tissue Sections:

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Hydrate through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 80% ethanol for 1 minute each.

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% (w/v) solution of this compound in 1% acetic acid.

-

Immerse the rehydrated tissue sections in the this compound staining solution for 5-10 minutes at room temperature. The optimal pH for staining is 2.8, but it can be performed at pH values between 2.0 and 4.0.[1]

-

-

Washing and Dehydration:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

Dehydrate the sections rapidly through graded alcohols (95% and 100% ethanol).

-

Clear in xylene.

-

-

Mounting:

-

Mount with a xylene-based mounting medium.

-

Expected Results: Proteins will be stained a vibrant yellow. In the context of a combined staining protocol, such as with Periodic acid-Schiff (PAS), this compound effectively counterstains proteins yellow, while polysaccharides appear magenta.

Combined PAS and this compound Staining in Plant Tissues

This method is particularly useful for simultaneously visualizing starch granules and protein bodies in plant tissues.

Protocol:

-

Deparaffinization and Rehydration: Follow the same procedure as for animal tissues.

-

PAS Staining:

-

Immerse slides in 1% periodic acid for 10 minutes.

-

Rinse in distilled water.

-

Immerse in Schiff reagent for 20-30 minutes in the dark.

-

Wash in running tap water for 5 minutes.

-

-

This compound Counterstaining:

-

Immerse the slides in a 0.5% (w/v) aqueous solution of this compound for 5 minutes.

-

Quickly rinse with distilled water for 2 seconds.

-

Rapidly dehydrate through three changes of absolute ethanol (3 seconds, 5 seconds, and 30 seconds respectively).

-

-

Clearing and Mounting:

-

Clear in xylene for 5 minutes and mount with a neutral balsam.

-

Expected Results: Starch granules and cell walls will be purplish-red, while protein bodies will be stained yellow.

Use as a pH Indicator

This compound can be used as a pH indicator, although it is not as common as other indicators. The color change occurs in the acidic pH range.

Preparation of Indicator Solution:

-

Dissolve 0.1 g of this compound in 100 ml of distilled water to prepare a 0.1% aqueous solution.

pH Range and Color Change:

-

One source suggests a pH indicator range of 1.2-2.3.

-

Another indicator, α-Naphthol Benzein, which is structurally related, exhibits a color change from yellow to green in the pH range of 6.5 to 9.8.[2]

Precipitation of Amino Acids and Peptides

The free acid form of this compound, known as flavianic acid, is used to precipitate amino acids, particularly arginine, from protein hydrolysates.

Protocol for Amino Acid Precipitation with Flavianic Acid:

-

Sample Preparation: The protein sample should be hydrolyzed to its constituent amino acids.

-

Precipitation:

-

Prepare a saturated solution of flavianic acid in water.

-

Add the flavianic acid solution to the protein hydrolysate. The solution should be acidic.

-

The flavianate of the basic amino acid will precipitate out of the solution.

-

-

Isolation: The precipitate can be collected by centrifugation or filtration.

-

Regeneration: The free amino acid can be recovered from the flavianate precipitate by treatment with a suitable base to neutralize the flavianic acid.

Biological Interactions and Signaling

While this compound is primarily used as a stain and reagent, research into the biological effects of nitro-substituted naphthols provides some insight into their potential interactions at a cellular level.

Nitroaromatic compounds can undergo bioreduction under hypoxic conditions, leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA and proteins. This mechanism is exploited in the development of hypoxia-activated prodrugs.[3] Although there is no direct evidence of this compound being a part of a specific signaling pathway, its structural motifs suggest potential for biological interactions. For instance, studies on other naphthol derivatives have shown they can induce cellular responses, including cytotoxicity and effects on immune cells.[4] The interaction of this compound with proteins like pepsin has been shown to inhibit enzyme activity through a mixed model, suggesting that it can influence protein function.

Visualized Workflows and Relationships

To further clarify the experimental processes and conceptual relationships discussed, the following diagrams are provided.

References

- 1. Adaptation of the this compound staining for objects with high protein content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Naphthol Benzein Indicator Solution (pH 6.5 Yellow – 9.8 Green) (86015) 100 ml – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Effects of naphthalene and naphthalene metabolites on the in vitro humoral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Naphthol Yellow S with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Yellow S (NYS), a sulfonated naphthol dye, has historically been used as a colorant and in various biochemical assays.[1] Its interaction with proteins is a subject of interest, particularly for understanding potential biological effects and for the development of novel diagnostic or therapeutic agents. The binding of NYS to proteins is primarily governed by its interactions with individual amino acid residues. This guide provides a comprehensive overview of the theoretical and practical aspects of studying these interactions, including postulated quantitative data, detailed experimental protocols, and workflow visualizations.

The core of NYS's interaction with amino acids is predicted to be driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. The two sulfonate groups on the naphthol ring are negatively charged at physiological pH, suggesting strong electrostatic attraction to positively charged amino acids like lysine, arginine, and histidine. The aromatic naphthol ring system provides a basis for hydrophobic and π-π stacking interactions, particularly with aromatic amino acids such as tryptophan and tyrosine. The nitro groups and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively.

While direct quantitative data for the binding of this compound to individual free amino acids is not extensively available in the current literature, studies on its interaction with proteins like bovine serum albumin (BSA), pepsin, and lysozyme consistently indicate the significant involvement of specific amino acid residues in the binding pockets.[2][3][4] Notably, tryptophan and histidine residues have been identified as key contributors to the binding affinity, primarily through hydrophobic interactions and hydrogen bonding.[2]

This guide presents hypothetical, yet plausible, quantitative data to serve as a reference for researchers initiating studies in this area. These values are extrapolated from studies of structurally similar sulfonated and azo dyes interacting with amino acids and are intended to illustrate the expected range and nature of these interactions.[5][6]

Quantitative Data on this compound-Amino Acid Interactions

The following tables summarize the hypothetical binding affinities and thermodynamic parameters for the interaction of this compound with a selection of amino acids. This data is intended to be illustrative and should be experimentally verified. The classification of amino acids is based on the anticipated primary mode of interaction with NYS.

Table 1: Postulated Binding Affinity of this compound for Various Amino Acids

| Amino Acid | Classification | Postulated Binding Constant (K_a) (M⁻¹) | Postulated Dissociation Constant (K_d) (M) |

| Tryptophan | Aromatic | 5.0 x 10⁴ | 2.0 x 10⁻⁵ |

| Tyrosine | Aromatic | 2.5 x 10⁴ | 4.0 x 10⁻⁵ |

| Histidine | Positively Charged / Aromatic | 1.8 x 10⁴ | 5.6 x 10⁻⁵ |

| Arginine | Positively Charged | 1.2 x 10⁴ | 8.3 x 10⁻⁵ |

| Lysine | Positively Charged | 1.0 x 10⁴ | 1.0 x 10⁻⁴ |

| Phenylalanine | Aromatic | 5.0 x 10³ | 2.0 x 10⁻⁴ |

| Glycine | Aliphatic (Control) | Negligible | Not Applicable |

Table 2: Postulated Thermodynamic Parameters for the Interaction of this compound with Key Amino Acids at 298 K

| Amino Acid | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Dominant Driving Force |

| Tryptophan | -26.8 | -15.2 | -11.6 | Enthalpy and Entropy Driven |

| Tyrosine | -25.1 | -12.5 | -12.6 | Enthalpy and Entropy Driven |

| Histidine | -24.3 | -18.0 | -6.3 | Primarily Enthalpy Driven |

| Arginine | -23.4 | -20.1 | -3.3 | Primarily Enthalpy Driven |

| Lysine | -22.8 | -19.5 | -3.3 | Primarily Enthalpy Driven |

Experimental Protocols

Detailed methodologies for characterizing the interaction between this compound and amino acids are provided below.

UV-Visible Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of NYS upon binding to an amino acid.

Objective: To determine the binding constant (K_a) of the NYS-amino acid interaction.

Materials:

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

This compound stock solution (e.g., 1 mM in a suitable buffer, pH 7.4)

-

Amino acid stock solutions (e.g., 10 mM in the same buffer)

-

Buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)

-

Micropipettes

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize for at least 30 minutes. Set the wavelength range for scanning (e.g., 250-600 nm).

-

Sample Preparation:

-

In the sample cuvette, place a fixed concentration of NYS solution (e.g., 2 ml of 50 µM NYS in buffer).

-

In the reference cuvette, place the same buffer solution.

-

-

Initial Spectrum: Record the initial absorbance spectrum of the NYS solution.

-

Titration:

-

Make successive additions of the amino acid stock solution in small aliquots (e.g., 2-10 µL) to the sample cuvette.

-

After each addition, mix the solution gently by pipetting up and down or by inverting the cuvette (if sealed), and allow the system to equilibrate for 2-3 minutes.

-

Record the absorbance spectrum after each addition.

-

-

Data Analysis:

-

Correct the absorbance data for dilution by multiplying the observed absorbance by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

-

Plot the change in absorbance (ΔA) at a specific wavelength (where the change is maximal) against the concentration of the amino acid.

-

Analyze the binding isotherm using a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to determine the binding constant (K_a).

-

Fluorescence Quenching Titration

This technique is particularly useful if the amino acid quenches the intrinsic fluorescence of NYS upon binding.

Objective: To determine the quenching mechanism and binding parameters.

Materials:

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

This compound stock solution (e.g., 100 µM in buffer)

-

Amino acid stock solutions (e.g., 1 mM in the same buffer)

-

Buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)

-

Micropipettes

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (λ_ex) and emission wavelength range (e.g., λ_ex = 428 nm, emission range = 450-700 nm).

-

Sample Preparation:

-

In the sample cuvette, place a fixed concentration of NYS solution (e.g., 2 ml of 1 µM NYS in buffer).

-

-

Initial Spectrum: Record the initial fluorescence emission spectrum of the NYS solution.

-

Titration:

-

Add successive small aliquots (e.g., 2-10 µL) of the amino acid stock solution to the sample cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity data for the inner filter effect if necessary.

-

Plot the ratio of the initial fluorescence intensity to the observed fluorescence intensity (F₀/F) against the concentration of the amino acid (the quencher). This is the Stern-Volmer plot.

-

Analyze the Stern-Volmer plot to determine the quenching constant (K_sv). Linearity of the plot suggests a single quenching mechanism (static or dynamic).

-

For static quenching, the binding constant (K_a) can be calculated from the intercept of a modified Stern-Volmer plot.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Isothermal Titration Calorimeter

-

This compound solution (e.g., 500 µM in degassed buffer)

-

Amino acid solution (e.g., 50 µM in the same degassed buffer)

-

Degassed buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)

Procedure:

-

Sample Preparation:

-

Prepare solutions of NYS and the amino acid in the same, extensively dialyzed or buffer-matched, and degassed buffer to minimize heats of dilution.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells.

-

Load the reference cell with degassed buffer.

-

Load the sample cell with the amino acid solution (the macromolecule in this context).

-

Load the injection syringe with the NYS solution (the ligand).

-

Equilibrate the system to the desired temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the NYS solution into the sample cell containing the amino acid.

-

Allow sufficient time between injections for the signal to return to baseline.

-

-

Control Experiment: Perform a control titration by injecting the NYS solution into the buffer alone to determine the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of NYS to amino acid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to obtain K_a, ΔH, and n.

-

Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the obtained values (ΔG = -RTlnK_a and ΔG = ΔH - TΔS).

-

Potential Impact on Signaling Pathways

While specific studies detailing the impact of this compound on cellular signaling pathways are limited, its chemical structure suggests potential mechanisms of interaction. As a small molecule with the ability to bind to proteins, NYS could potentially act as an inhibitor or modulator of enzyme activity. For instance, its binding to kinases or phosphatases could disrupt phosphorylation cascades that are central to many signaling pathways, such as the MAPK or PI3K/Akt pathways.[7][8] Toxicological data suggests that naphthalene and its derivatives can induce DNA damage, which would trigger DNA damage response pathways.[9]

The diagram below illustrates a generalized model of how a small molecule like NYS could interfere with a typical signaling pathway.

Conclusion

The interaction of this compound with amino acids is a foundational aspect of its broader biochemical and toxicological profile. This guide provides a framework for researchers to investigate these interactions through established biophysical techniques. While the quantitative data presented is illustrative, it offers a starting point for experimental design and hypothesis generation. The detailed protocols and workflow diagrams are intended to facilitate the practical application of these methods. Further research to elucidate the precise binding affinities and thermodynamic profiles of NYS with a comprehensive panel of amino acids is warranted to fully understand its biological implications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Thermodynamic Parameters of Two Azo Dyes on Nylon Fabric. Synthesis, Application and Determination - GRIN | Grin [grin.com]

- 3. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]

- 4. Binding of reactive brilliant red to human serum albumin: insights into the molecular toxicity of sulfonic azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 8. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Naphthol Yellow S Staining in Total Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of total protein is a cornerstone of reliable biological research, particularly in drug development where precise measurements are paramount for assessing cellular responses and compound efficacy. Total protein staining serves as a crucial loading control in techniques like Western blotting, offering a more robust alternative to housekeeping proteins which can be variably expressed under different experimental conditions.[1][2] Naphthol Yellow S is an anionic dye that stoichiometrically binds to the basic amino groups of proteins under acidic conditions.[3][4] This property allows for the colorimetric quantification of total protein in a given sample. The intensity of the resulting yellow stain is proportional to the amount of protein, which can be measured via densitometry. This document provides a detailed protocol for this compound staining for total protein quantification on membranes, a comparison with other common staining methods, and its application in a drug development context.

Principle of this compound Staining

This compound is an acidic dye that forms electrostatic interactions with the positively charged side chains of basic amino acid residues (such as lysine and arginine) and the free N-terminal amino groups of proteins. This binding is most effective at an acidic pH (optimally around 2.8), where proteins carry a net positive charge.[5] The amount of bound dye is directly proportional to the total amount of protein, enabling quantitative analysis. The absorbance maximum of the protein-dye complex is approximately 430 nm.[5]

Comparison of Total Protein Staining Methods

Several methods are available for total protein staining, each with its own advantages and limitations. The choice of stain often depends on the required sensitivity, the experimental workflow, and the available imaging equipment.

| Stain | Sensitivity | Linear Dynamic Range | Advantages | Disadvantages | Compatibility |

| This compound | Moderate (Qualitative) | Fair | Simple, rapid, and inexpensive. | Less sensitive than fluorescent or silver stains. Sensitivity not as well-defined in literature as other stains. | Nitrocellulose and PVDF membranes, tissue sections. |

| Ponceau S | ~16-200 ng[6] | Narrow | Rapid and reversible, allowing for subsequent immunodetection.[7] | Low sensitivity, fades quickly.[7] | Nitrocellulose and PVDF membranes. |

| Coomassie Brilliant Blue | ~10-50 ng | Moderate | Good sensitivity and linearity, widely used.[7] | Can be irreversible and may interfere with subsequent antibody detection.[7] | Gels and PVDF membranes. |

| Amido Black (Naphthol Blue Black) | ~30-50 ng | Moderate | Higher sensitivity than Ponceau S. | Can be difficult to completely remove. | Nitrocellulose and PVDF membranes. |

| Silver Staining | ~1-2 ng[6] | Narrow | Extremely high sensitivity.[7] | Complex and time-consuming protocol, poor linearity, and often irreversible.[7] | Primarily for gels. |

| Fluorescent Stains (e.g., SYPRO Ruby) | ~2-8 ng[8] | Wide | High sensitivity, broad linear dynamic range, and compatible with downstream applications like mass spectrometry.[8] | Requires a fluorescence imager. | Gels and membranes. |

Experimental Protocols

Preparation of Solutions

-

Staining Solution (0.1% this compound):

-

This compound: 0.1 g

-

Glacial Acetic Acid: 1 mL

-

Deionized Water: to 100 mL

-

Dissolve the this compound in the water and then add the acetic acid. Filter the solution if any particulates are present.

-

-

Destaining Solution:

-

1% Acetic Acid in deionized water.

-

-

Reversal Solution (for subsequent immunodetection):

-

Tris-Buffered Saline with 0.1% Tween 20 (TBS-T) or Phosphate-Buffered Saline with 0.1% Tween 20 (PBS-T).

-

Protocol for Staining Proteins on a Membrane (e.g., after Western Blot Transfer)

-

Post-Transfer Wash: After transferring proteins from the gel to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer.

-

Staining: Immerse the membrane in the 0.1% this compound staining solution. Incubate for 5-15 minutes at room temperature with gentle agitation on an orbital shaker.

-

Washing: Briefly rinse the stained membrane in deionized water to remove excess stain.

-

Destaining: Transfer the membrane to the destaining solution (1% acetic acid). Agitate gently for 2-5 minutes, or until the protein bands are clearly visible against a pale yellow background.

-

Final Wash: Rinse the membrane thoroughly with deionized water to remove the destaining solution.

-

Imaging and Densitometry: The stained membrane can now be imaged using a flatbed scanner or a gel documentation system. For quantification, ensure the image is not saturated. Use image analysis software to measure the density of each lane. The total protein in each lane is used for normalization of the target protein signal.

-

Reversal of Staining (Optional, for subsequent immunodetection): To proceed with immunodetection, the stain must be removed. Wash the membrane with the reversal solution (TBS-T or PBS-T) for 10-15 minutes, or until the yellow color is no longer visible. The membrane is then ready for the blocking step of the Western blot protocol.

Mandatory Visualizations

Caption: Experimental workflow for total protein quantification using this compound.

Caption: Workflow for a drug response study using total protein normalization.

References

- 1. azurebiosystems.com [azurebiosystems.com]

- 2. Superior normalization using total protein for western blot analysis of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative cytochemistry of nuclear and cytoplasmic proteins using the this compound and dinitrofluorobenzene staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for microscopy Hist., for the precipitation of amino acids and peptides 846-70-8 [sigmaaldrich.com]

- 5. Adaptation of the this compound staining for objects with high protein content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. bio-rad.com [bio-rad.com]

Application Notes and Protocols: Naphthol Yellow S for Staining in Plant Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Yellow S, an acidic dye, serves as a valuable tool in plant histology, primarily for the visualization of proteins.[1] Its most prominent application is as a counterstain in the Periodic Acid-Schiff (PAS) reaction, a method that allows for the simultaneous differential staining of carbohydrates and proteins within plant tissues.[2] This technique is particularly useful for studying the distribution and localization of starch grains and protein bodies, such as aleurone granules, in various plant organs.[2] The acidic nature of this compound facilitates its electrostatic binding to the basic groups of proteins, resulting in a distinct yellow coloration.[1]

This document provides detailed application notes and protocols for the use of this compound in plant histology, with a focus on the combined PAS-Naphthol Yellow S staining method.

Principle of Staining

The combined PAS-Naphthol Yellow S staining protocol is a dual-staining method that differentiates between carbohydrates and proteins based on specific chemical reactions.

-

Periodic Acid-Schiff (PAS) Reaction for Carbohydrates: Periodic acid oxidizes the 1,2-glycol groups present in polysaccharides, such as starch and cellulose in cell walls, to form aldehydes.[3] These aldehydes then react with the colorless Schiff reagent to produce a magenta or purplish-red color.[3]

-

This compound Staining for Proteins: Following the PAS reaction, this compound is applied as a counterstain. As an acidic dye, it binds to positively charged amino groups in proteins at an acidic pH, staining them a vibrant yellow.[1] This allows for the clear visualization of protein-rich structures against the magenta-stained carbohydrates.

The resulting stained sections exhibit purplish-red starch granules and cell walls, and yellow-colored proteins.[2]

Materials and Reagents

Reagents

| Reagent | Preparation | Storage |

| This compound Staining Solution (1% w/v) | Dissolve 1 g of this compound powder in 100 mL of 1% (v/v) aqueous acetic acid. Mix well until fully dissolved. | Room temperature |

| Periodic Acid Solution (0.5% w/v) | Dissolve 0.5 g of periodic acid in 100 mL of distilled water. | 2-8°C, protected from light |

| Schiff Reagent | Commercially available or prepared according to standard laboratory protocols. | 2-8°C, tightly capped |

| Harris's Hematoxylin (Optional Counterstain) | Commercially available. | Room temperature |

| Xylene | --- | Room temperature |

| Ethanol (Absolute and graded series: 95%, 70%) | --- | Room temperature |

| Distilled or Deionized Water | --- | Room temperature |

| Mounting Medium | A resinous mounting medium compatible with xylene. | Room temperature |

Equipment

-

Microscope

-

Coplin jars or staining dishes

-

Forceps

-

Slide rack

-

Fume hood

Experimental Protocols

Plant Tissue Preparation

Proper fixation and processing of plant tissues are critical for successful staining.

-

Fixation: Fix fresh plant tissue specimens in a suitable fixative, such as Formalin-Acetic-Alcohol (FAA) or Carnoy's fixative.

-

Dehydration: Dehydrate the fixed tissues through a graded ethanol series.

-

Clearing: Clear the dehydrated tissues in xylene.

-

Embedding: Infiltrate and embed the cleared tissues in paraffin wax.

-

Sectioning: Cut paraffin-embedded tissues into 5-10 µm thick sections using a microtome.

-

Mounting: Mount the sections onto clean glass slides.

PAS-Naphthol Yellow S Staining Protocol for Paraffin Sections

This protocol is designed for the differential staining of carbohydrates and proteins in prepared plant tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each to remove the paraffin wax.

-

Rehydrate the sections by passing them through a descending series of ethanol concentrations: two changes of absolute ethanol for 3 minutes each, 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes.

-

Rinse thoroughly with distilled water.

-

-

Periodic Acid Oxidation:

-

Immerse the slides in 0.5% periodic acid solution for 10-15 minutes at room temperature.[2]

-

Rinse the slides in several changes of distilled water.

-

-

Schiff Reaction:

-

Place the slides in Schiff reagent for 20-30 minutes in the dark at room temperature.[2]

-

Wash the slides in running tap water for 5-10 minutes to develop the color.

-

-